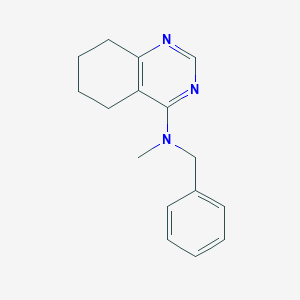![molecular formula C21H29N5 B6438652 4-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2549016-98-8](/img/structure/B6438652.png)
4-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of novel triazole-pyrimidine-based compounds . The process typically involves the use of mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds is typically analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve the use of various reagents and catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically analyzed using various techniques .Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 4 (cdk4) and ampk-related kinase 5 (ark5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively.
Mode of Action
Compounds with similar structures have been found to induce apoptosis of tumor cells . This suggests that “4-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine” might interact with its targets to disrupt normal cell cycle progression or energy metabolism, leading to programmed cell death.
Biochemical Pathways
The compound likely affects the biochemical pathways associated with its targets. For instance, inhibition of CDK4 can disrupt the cell cycle, preventing cells from entering the S phase and undergoing DNA replication . Similarly, inhibition of ARK5 can affect energy metabolism, potentially leading to cellular stress and apoptosis .
Result of Action
The result of the compound’s action is likely to be cell death, given that similar compounds have been found to induce apoptosis . This could potentially make “4-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine” useful in treating diseases characterized by uncontrolled cell proliferation, such as cancer.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5/c1-17-16-20(23-21(22-17)26-10-6-7-11-26)25-14-12-24(13-15-25)18(2)19-8-4-3-5-9-19/h3-5,8-9,16,18H,6-7,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJDCQPXUGFFKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6438569.png)
![4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B6438572.png)
![2-({1-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine](/img/structure/B6438576.png)
![1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B6438582.png)
![4-methoxy-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6438587.png)
![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438592.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438599.png)
![4-methyl-1-[(1-{[4-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438614.png)
![5-bromo-2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6438618.png)
![N,N,6-trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6438632.png)

![4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438640.png)
![2-(1-{[4-(methylsulfanyl)phenyl]methyl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine](/img/structure/B6438657.png)
![2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438662.png)